2-Ethoxy-8-(methylthio)quinolin-4-ol
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Overview
Description
2-Ethoxy-8-(methylthio)quinolin-4-ol is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-8-(methylthio)quinolin-4-ol typically involves the reaction of 4-hydroxyquinoline with ethyl iodide and methylthiol in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-8-(methylthio)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Ethoxy-8-(methylthio)quinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 2-Ethoxy-8-(methylthio)quinolin-4-ol involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A precursor in the synthesis of 2-Ethoxy-8-(methylthio)quinolin-4-ol.
2-Methylthioquinoline: Similar structure but lacks the ethoxy group.
8-Ethoxyquinoline: Similar structure but lacks the methylthio group.
Uniqueness
This compound is unique due to the presence of both ethoxy and methylthio groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
861397-43-5 |
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Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-ethoxy-8-methylsulfanyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-11-7-9(14)8-5-4-6-10(16-2)12(8)13-11/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
XBBIKONGVGGKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2=C(N1)C(=CC=C2)SC |
Origin of Product |
United States |
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